molecular formula C9H6BrIO3 B13685709 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid

Cat. No.: B13685709
M. Wt: 368.95 g/mol
InChI Key: ITXUDKLUJIYEQM-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid: is an organic compound that features both bromine and iodine substituents on a phenyl ring, along with a keto group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid typically involves multi-step organic reactionsFor instance, the preparation might involve the reduction of 2-bromo-5-iodobenzaldehyde to 2-bromo-5-iodobenzyl alcohol using sodium borohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis but optimized for higher yields and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The keto group can be reduced to an alcohol, and the carboxylic acid group can be involved in oxidation reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Sodium Borohydride (NaBH4): Used for the reduction of aldehydes to alcohols.

    Palladium Catalysts: Employed in coupling reactions to form carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group would yield an alcohol, while substitution reactions could introduce various functional groups in place of the bromine or iodine atoms.

Scientific Research Applications

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potentially used in the development of biologically active compounds.

    Medicine: May serve as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid depends on its specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The keto and carboxylic acid groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-5-iodophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and iodine substituents on the phenyl ring, along with a keto group and a carboxylic acid group. This combination of functional groups provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H6BrIO3

Molecular Weight

368.95 g/mol

IUPAC Name

3-(2-bromo-5-iodophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrIO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ITXUDKLUJIYEQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)C(=O)O)Br

Origin of Product

United States

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